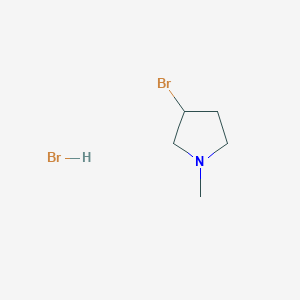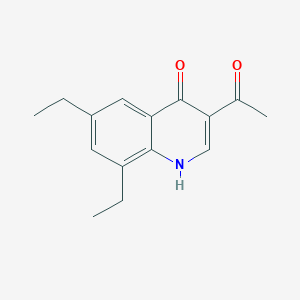
2-(Azepan-1-yl)quinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azepan-1-yl)quinolin-8-ol is a chemical compound with the molecular formula C15H18N2O and a molecular weight of 242.32 g/mol It is characterized by the presence of an azepane ring attached to a quinolin-8-ol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-1-yl)quinolin-8-ol typically involves the reaction of quinolin-8-ol with azepane under specific conditions. One common method is the nucleophilic substitution reaction where quinolin-8-ol is reacted with azepane in the presence of a suitable base . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azepan-1-yl)quinolin-8-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-one derivatives.
Reduction: Reduction reactions can convert the quinolin-8-ol moiety to quinolin-8-amine.
Substitution: The azepane ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
The major products formed from these reactions include quinolin-8-one derivatives, quinolin-8-amine, and various substituted azepane derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Azepan-1-yl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: It has potential anticancer properties and is being investigated for its therapeutic applications.
Industry: The compound is used in the synthesis of various organic compounds and materials.
Wirkmechanismus
The mechanism of action of 2-(Azepan-1-yl)quinolin-8-ol involves its interaction with specific molecular targets. In biological systems, it can chelate metal ions, which may inhibit the activity of metalloenzymes. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress . Additionally, its anticancer activity is believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinolin-8-ol: A parent compound with similar structural features but without the azepane ring.
2-(Piperidin-1-yl)quinolin-8-ol: Similar to 2-(Azepan-1-yl)quinolin-8-ol but with a piperidine ring instead of an azepane ring.
2-(Morpholin-1-yl)quinolin-8-ol: Contains a morpholine ring instead of an azepane ring.
Uniqueness
This compound is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The azepane ring enhances the compound’s ability to interact with biological targets and increases its stability compared to similar compounds .
Eigenschaften
Molekularformel |
C15H18N2O |
|---|---|
Molekulargewicht |
242.32 g/mol |
IUPAC-Name |
2-(azepan-1-yl)quinolin-8-ol |
InChI |
InChI=1S/C15H18N2O/c18-13-7-5-6-12-8-9-14(16-15(12)13)17-10-3-1-2-4-11-17/h5-9,18H,1-4,10-11H2 |
InChI-Schlüssel |
MGXJKYWHIWTNLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC3=C(C=CC=C3O)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Hydroxy-2-[(6-methylquinazolin-4-yl)amino]propanoic acid](/img/structure/B11867818.png)
![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)






![4-(2,8-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine](/img/structure/B11867859.png)
![Benzyl 1,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B11867863.png)
![2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-5-carboxylic acid](/img/structure/B11867869.png)
![2-Benzyl-7-methoxy-2H-pyrazolo[3,4-c]pyridine](/img/structure/B11867873.png)
